molecular formula C21H26N4O3S2 B11620360 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11620360
M. Wt: 446.6 g/mol
InChI Key: RYVQRVINXFTDCA-VBKFSLOCSA-N
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Description

3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a thiazolidine ring, a pyridopyrimidine core, and several functional groups that contribute to its reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. A general synthetic route might include:

    Formation of the Thiazolidine Ring: Starting with a suitable thioamide and an α-halo ketone, the thiazolidine ring can be formed through a cyclization reaction under basic conditions.

    Construction of the Pyridopyrimidine Core: This step involves the condensation of a pyridine derivative with a suitable aldehyde or ketone, followed by cyclization and functional group modifications.

    Functional Group Modifications: Introduction of the sec-butyl group, methoxypropyl group, and other substituents through various substitution reactions, often using reagents like alkyl halides and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring and the pyridopyrimidine core. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups and other reducible functionalities. Typical reducing agents are sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and other nucleophiles or electrophiles under appropriate conditions (e.g., basic or acidic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may interact with various biological targets, offering insights into enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

The compound could be investigated for its therapeutic potential. Its structural features suggest possible applications in drug discovery, particularly in designing molecules with specific pharmacological activities.

Industry

In industry, the compound might be used in the development of specialty chemicals, agrochemicals, or advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s thiazolidine and pyridopyrimidine moieties are likely crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-ethoxypropyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct reactivity and potential bioactivity, setting it apart from similar compounds.

Properties

Molecular Formula

C21H26N4O3S2

Molecular Weight

446.6 g/mol

IUPAC Name

(5Z)-3-butan-2-yl-5-[[2-(3-methoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H26N4O3S2/c1-5-14(3)25-20(27)16(30-21(25)29)12-15-17(22-9-7-11-28-4)23-18-13(2)8-6-10-24(18)19(15)26/h6,8,10,12,14,22H,5,7,9,11H2,1-4H3/b16-12-

InChI Key

RYVQRVINXFTDCA-VBKFSLOCSA-N

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCOC)/SC1=S

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCOC)SC1=S

Origin of Product

United States

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